Product packaging for Methyl 3-hydroxy-3-methylpentanoate(Cat. No.:CAS No. 51302-90-0)

Methyl 3-hydroxy-3-methylpentanoate

Cat. No.: B14663708
CAS No.: 51302-90-0
M. Wt: 146.18 g/mol
InChI Key: UDWYINMRIFIIGL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-methylpentanoate is a chiral hydroxy ester that serves as a valuable intermediate in organic synthesis. While specific studies on this exact ester are limited, research on its structural analogues provides insight into its potential applications. Shorter-chain methyl esters, such as methyl pentanoate (MPe), are extensively studied as biodiesel surrogates due to their sufficiently long carbon chains that exhibit key combustion behaviors like the negative temperature coefficient (NTC) phenomenon . This makes research on such compounds essential for developing accurate chemical kinetic models to understand biofuel combustion . Furthermore, compounds with the 3-hydroxy pentanoate structure are of significant interest in stereoselective synthesis. For instance, methodologies for producing enantiomerically pure (R)-3-hydroxy-4-methylpentanoic acid have been established, highlighting the role of such β-hydroxycarboxylic acid derivatives in synthetic organic chemistry . As a building block, this compound could be explored for the synthesis of more complex molecules, fragrances, and pharmaceuticals, leveraging the reactivity of both its hydroxyl and ester functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14663708 Methyl 3-hydroxy-3-methylpentanoate CAS No. 51302-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51302-90-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 3-hydroxy-3-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-4-7(2,9)5-6(8)10-3/h9H,4-5H2,1-3H3

InChI Key

UDWYINMRIFIIGL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)OC)O

Origin of Product

United States

Biochemical Roles and Metabolic Pathways of Methyl 3 Hydroxy 3 Methylpentanoate

Involvement in Branched-Chain Amino Acid Metabolism

The metabolic journey of Methyl 3-hydroxy-3-methylpentanoate is intrinsically linked to the breakdown of L-isoleucine, a fundamental process for energy production and the recycling of amino acids.

Derivation from L-Isoleucine Catabolism

The catabolic pathway of L-isoleucine is a multi-step process primarily occurring in the mitochondria of various tissues, with skeletal muscle playing a significant role. nih.gov The initial and reversible step involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, a reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). nih.govyoutube.com This transamination yields glutamate (B1630785) and the corresponding α-keto acid, α-keto-β-methylvaleric acid (KMVA). nih.govyoutube.com

Under normal metabolic conditions, KMVA is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com However, in certain metabolic states or in genetic disorders such as maple syrup urine disease (MSUD), where the activity of the BCKDH complex is deficient, KMVA can accumulate. hmdb.ca This accumulation leads to alternative metabolic fates, including the reduction of KMVA to its corresponding hydroxy acid, 2-hydroxy-3-methylpentanoic acid, a reaction that can be catalyzed by enzymes like lactate (B86563) dehydrogenase. hmdb.ca The compound 3-hydroxy-3-methylpentanoic acid is an isomer of this metabolite. The esterification of this hydroxy acid to this compound can occur subsequently, although the specific enzymatic processes for this esterification in vivo are not well-documented.

Key Enzymes in the Initial Steps of L-Isoleucine Catabolism
EnzymeReaction CatalyzedCofactorLocation
Branched-chain amino acid aminotransferase (BCAT)L-Isoleucine + α-ketoglutarate ⇌ α-keto-β-methylvaleric acid (KMVA) + GlutamatePyridoxal 5'-phosphate (PLP)Mitochondria and Cytosol
Branched-chain α-keto acid dehydrogenase (BCKDH) complexα-keto-β-methylvaleric acid (KMVA) → Isobutyryl-CoA + CO2Thiamine pyrophosphate, Lipoate, FAD, NAD+, Coenzyme AMitochondria

Intermediary Role within Specific Biochemical Cycles

This compound, through its precursor 3-hydroxy-3-methylpentanoic acid, serves as an intermediary metabolite within the broader biochemical cycle of branched-chain amino acid catabolism. This pathway is crucial for generating intermediates for the tricarboxylic acid (TCA) cycle. The complete breakdown of L-isoleucine ultimately yields acetyl-CoA and succinyl-CoA, both of which are key entry points into the TCA cycle for energy production. nih.gov

Enzymatic Interactions and Mechanistic Insights

The interaction of this compound and its related compounds with metabolic enzymes provides valuable insights into enzyme specificity and regulatory mechanisms.

Substrate Recognition by Metabolic Enzymes

The structural features of this compound, particularly its short, branched-chain and the presence of a hydroxyl group and an ester linkage, dictate its potential interaction with metabolic enzymes. Enzymes that process short- and medium-chain fatty acids and their derivatives are likely candidates for its metabolism. For instance, acyl-CoA synthetases are responsible for activating fatty acids by converting them to their CoA esters. Studies on short- and medium-chain acyl-CoA synthetases have shown that the active site architecture accommodates specific acyl chain lengths and branching patterns. semanticscholar.org While direct studies on this compound are limited, it is plausible that after hydrolysis of the methyl ester to the free acid, a specific acyl-CoA synthetase could recognize and activate 3-hydroxy-3-methylpentanoic acid, thereby channeling it into further metabolic pathways. The kinetics of such enzymes are often influenced by the binding of the substrate to other proteins, such as albumin, which can affect substrate availability. nih.govnih.gov

Influence of Enzyme Source Variability and Isoform Expression (e.g., CYP4F Subfamily)

The fate of compounds like this compound can be significantly influenced by the tissue-specific expression of various enzyme isoforms. The Cytochrome P450 (CYP) superfamily of enzymes, for example, is known for its broad substrate specificity and its role in metabolizing a wide array of endogenous and exogenous compounds. The CYP4F subfamily is particularly noted for its involvement in the ω-hydroxylation of fatty acids. nih.gov These enzymes exhibit specificity for different chain lengths, with some isoforms metabolizing short- to medium-chain fatty acids. nih.gov Although direct evidence for the metabolism of this compound by CYP4F enzymes is not available, their known function suggests a potential role in the hydroxylation of this compound or its de-esterified acid, which could be a prelude to further oxidation and degradation. The expression of different CYP4F isoforms varies between tissues, which could lead to different metabolic profiles of this compound in different parts of the body. nih.gov

Substrate Specificity of Human CYP4 Subfamilies for Fatty Acids
CYP4 SubfamilyTypical Fatty Acid Substrate Chain Length
CYP4AMedium-chain (C10-C16)
CYP4BShort-chain (approx. C7-C10)
CYP4FMedium to very long-chain (C10-C26)
CYP4VIntermediate-chain (C10-C16)

Investigation of Allosteric Effects and Inhibitory Pathways via Analogs

The study of structural analogs of metabolic intermediates is a powerful tool for understanding enzyme mechanisms, including allosteric regulation and inhibition. While direct studies on the allosteric effects of this compound are scarce, research on similar compounds provides valuable parallels. For example, the regulation of the BCKDH complex is a key control point in branched-chain amino acid catabolism and is subject to allosteric regulation. The activity of the BCKDH kinase, which phosphorylates and inactivates the complex, can be allosterically inhibited by branched-chain α-keto acids. youtube.com

Furthermore, synthetic analogs of metabolic intermediates have been instrumental in probing enzyme active sites and designing inhibitors. For instance, studies on analogs of 3-hydroxy-3-methylglutarate have been used to investigate the substrate and inhibitor specificity of HMG-CoA reductase, a key enzyme in cholesterol synthesis. These studies have revealed how modifications to the substituents at the C-3 position of the acyl residue can significantly alter the affinity of the compound for the enzyme, acting as either substrates or competitive inhibitors. This approach of using analogs provides a framework for how the inhibitory potential of derivatives of this compound could be explored in the context of enzymes involved in branched-chain amino acid metabolism.

Connection to Broader Biosynthetic Pathways

The significance of this compound in biochemistry extends beyond its immediate metabolic reactions, connecting it to larger and more complex biosynthetic networks. Its structural characteristics and co-occurrence with other key metabolites provide insights into its potential roles and interactions within the cellular environment.

Structural Analogy to Mevalonic Acid and Implications for Terpenoid Biosynthesis

A key aspect of understanding the potential biochemical role of this compound lies in its structural similarity to mevalonic acid. wikipedia.org Mevalonic acid is a pivotal precursor in the mevalonate (B85504) pathway, an essential metabolic route responsible for the synthesis of a vast array of isoprenoids and steroids, including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgnih.gov

The structural resemblance between this compound and mevalonic acid is notable. Both molecules possess a pentanoic acid backbone with a hydroxyl group and a methyl group at the third carbon position. This shared structural motif suggests the possibility that this compound, or its corresponding free acid, could potentially interact with enzymes of the mevalonate pathway. The implications of this structural analogy are significant for terpenoid biosynthesis. Terpenoids, a large and diverse class of naturally occurring organic chemicals, are synthesized from five-carbon isoprene (B109036) units, which are derived from the mevalonate pathway. mdpi.com The structural similarity raises the question of whether this compound could act as a substrate, inhibitor, or modulator of the enzymes involved in converting mevalonic acid to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenes. nih.gov Further research is necessary to elucidate the precise nature of this interaction and its potential to influence the production of various terpenoids.

Table 1: Structural Comparison of this compound and Mevalonic Acid

FeatureThis compoundMevalonic Acid
Molecular Formula C7H14O3C6H12O4
Backbone Pentanoate (ester)Pentanoic acid
Substituents at C3 Hydroxyl (-OH) and Methyl (-CH3)Hydroxyl (-OH) and Methyl (-CH3)
Functional Group at C1 Methyl ester (-COOCH3)Carboxylic acid (-COOH)
Additional Functional Group NoneHydroxyl (-OH) at C5

Identification of Metabolites Co-occurring in Biological Systems

In the context of metabolic disorders, particularly those affecting branched-chain amino acid catabolism, this compound is expected to co-occur with a specific profile of other metabolites. In conditions like Maple Syrup Urine Disease (MSUD), the enzymatic defect leads to the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids and α-hydroxy acids. researchgate.netnih.gov

Metabolomic studies of individuals with MSUD reveal a characteristic urinary organic acid profile. The metabolites that are frequently found to be elevated alongside derivatives of isoleucine catabolism include:

2-Keto-3-methylvaleric acid: The direct α-keto acid precursor in the isoleucine degradation pathway. researchgate.net

2-Hydroxyisovaleric acid: A reduced form of the corresponding α-keto acid of valine. researchgate.net

Pyruvic acid: A key intermediate in central carbon metabolism that can be affected by the metabolic block in MSUD. researchgate.net

The presence of these co-occurring metabolites provides a biochemical signature that points towards a disruption in the catabolism of branched-chain amino acids, the pathway from which this compound is derived.

Biomarker Potential in Research on Metabolic Disorders

The accumulation of specific metabolites as a consequence of inborn errors of metabolism forms the basis for their use as biomarkers for diagnosis and monitoring of these conditions. This compound and its related compounds are of significant interest in this regard, particularly in the context of disorders of branched-chain amino acid metabolism.

Association with Elevated Levels in Specific Conditions (e.g., Maple Syrup Urine Disease)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. nih.govnih.gov This enzyme deficiency leads to the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding toxic byproducts, the branched-chain α-ketoacids (BCKAs) and branched-chain α-hydroxyacids. nih.govdovepress.com

While the primary diagnostic markers for MSUD are elevated plasma concentrations of leucine, isoleucine, valine, and the pathognomonic marker alloisoleucine, the analysis of urinary organic acids provides crucial confirmatory evidence. nih.govdovepress.com In patients with MSUD, the urine contains significantly increased amounts of the α-ketoacids and their corresponding α-hydroxyacid derivatives. Given that 3-hydroxy-3-methylpentanoic acid is a downstream metabolite of isoleucine catabolism, its methylated ester form, this compound, is consequently expected to be elevated in the body fluids of individuals with MSUD. The detection of a urinary profile containing this and other related hydroxy acids serves as a strong indicator of the underlying metabolic defect in MSUD. researchgate.net

Applications of Methyl 3 Hydroxy 3 Methylpentanoate in Advanced Organic Synthesis and Specialty Chemical Research

Utility as a Chiral Building Block

The presence of a stereocenter at the third carbon atom of Methyl 3-hydroxy-3-methylpentanoate makes its chiral enantiomers valuable starting materials in asymmetric synthesis. The ability to selectively synthesize or resolve these enantiomers is crucial for their application in producing stereochemically pure complex molecules.

The enantioselective synthesis of related hydroxy esters has been a subject of study, providing insights into potential methods for producing chiral this compound. Strategies for achieving enantioselectivity often involve the use of chiral catalysts. For its parent compound, 3-hydroxy-3-methylpentanoic acid, enzymes such as Pseudomonas fluorescens lipases have been explored for the selective hydrolysis of related ester bonds to yield the (R)-enantiomers . Such enzymatic resolutions are a key strategy in obtaining optically pure hydroxy acids that can then be esterified to the corresponding methyl ester.

Another approach involves the asymmetric reduction of β-keto esters, which are precursors to β-hydroxy esters. While specific catalysts for the direct asymmetric synthesis of this compound are not widely documented in publicly available research, the principles of asymmetric hydrogenation using chiral ruthenium-phosphine complexes, which are effective for other β-keto esters, would be a logical avenue for investigation. The monitoring of optical rotation and enantiomeric excess (ee) through techniques like chiral High-Performance Liquid Chromatography (HPLC) is essential during the development of such kinetic resolution or asymmetric synthesis steps .

As a functionalized small molecule, this compound serves as a valuable precursor in the synthesis of more elaborate molecular architectures. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical transformations. The hydroxyl group can be a site for oxidation, etherification, or conversion into a better leaving group for nucleophilic substitution reactions. The ester group, on the other hand, can undergo hydrolysis, amidation, or reduction.

For instance, the parent acid, 3-hydroxy-3-methylpentanoic acid, is recognized as a building block in organic synthesis for creating more complex molecules . Following esterification to this compound, the molecule can be further elaborated. One notable example from the patent literature, though involving the ethyl ester, highlights the use of a similar structure, ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate, as a key intermediate in the synthesis of 3,5-dihydroxy-3-methylpentanoic acid, a compound with applications in promoting the growth of certain lactobacilli. This underscores the potential of such hydroxy esters as precursors to biologically relevant molecules.

Role in Specialty Chemical Development

The unique structural characteristics of this compound also position it as a compound of interest in the development of specialty chemicals, which are valued for their specific functions rather than their bulk properties.

This compound has been identified as a volatile component in natural products such as chicory (Cichorium intybus L.) and snake fruit (Salacca zalacca) researchgate.netresearchgate.net. In the case of chicory, it was found to be one of the most abundant volatile constituents in the roots researchgate.net. The presence of this ester in natural sources, particularly in fruits with distinct aromas, suggests its potential application in the flavor and fragrance industry. Research in this area often focuses on identifying and synthesizing natural volatile compounds to be used as food additives or in perfumery. The organoleptic properties of this compound and its derivatives would be a key area of investigation for developing novel flavor and fragrance profiles.

Furthermore, its role as a versatile chemical intermediate opens up possibilities for its incorporation into a wide range of specialty chemicals, including polymers, coatings, and surfactants, where its hydroxyl and ester functionalities can be leveraged to impart specific properties.

For this compound to be a viable component in specialty chemicals, efficient and cost-effective manufacturing processes are essential. The synthesis of its parent acid, 3-hydroxy-3-methylpentanoic acid, followed by Fischer esterification, is a common laboratory-scale method. For industrial production, a shift towards more sustainable and economically favorable processes is noted. A recent patent describes a continuous-flow reactor system for the synthesis of the parent acid, which is a significant step towards large-scale availability . This process is reported to achieve a high conversion rate at moderate temperatures with a short residence time, which are all critical parameters for industrial viability .

The table below summarizes the parameters for both laboratory-scale esterification and the patented industrial process for the parent acid.

Parameter Laboratory Fischer Esterification of 3-hydroxy-3-methylpentanoic acid Patented Industrial Process for 3-hydroxy-3-methylpentanoic acid
Reaction EsterificationSynthesis of the acid
Catalyst Concentrated H₂SO₄Immobilized Fe³⁺-zeolite
Temperature 60–80°C50°C
Yield/Conversion ~75%90% conversion
Reactor Type BatchContinuous-flow
Residence Time Not applicable30 minutes

These process chemistry considerations are vital for ensuring that this compound can be produced in the quantities and at the cost required for its use in specialty chemical applications.

Research into Bioactive Properties and Functional Aspects

While extensive research into the specific bioactive properties of this compound is not widely published, the biological activities of its parent acid and its presence in pharmacologically relevant plants provide a basis for investigation. 3-Hydroxy-3-methylpentanoic acid is known to be involved in metabolic pathways and has been studied for its potential effects on cellular processes . It is structurally analogous to mevalonic acid, a key precursor in the biosynthesis of terpenoids and steroids .

In Vitro Assessment of Antioxidant Activity and Free Radical Scavenging

A thorough review of available scientific literature reveals a notable absence of studies dedicated to the in vitro assessment of the antioxidant activity and free radical scavenging capabilities of this compound. Standard assays used to determine such properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay. These methods are fundamental in gauging a compound's potential to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).

Currently, there are no published research findings or data tables detailing the performance of this compound in these or other related antioxidant assays. The scientific community has yet to investigate whether this specific ester possesses the structural features necessary for significant antioxidant action, such as labile hydrogen atoms or the ability to chelate metal ions. Consequently, its potential as a primary or synergistic antioxidant in any application is presently undetermined.

Exploratory Studies on Neurological Function and Cognitive Modulation

In the realm of neuroscience and cognitive science, the investigation of small molecules for their potential to modulate neurological function is an area of intense research. This includes screening for effects on neurotransmitter systems, neuroprotection, and cognitive enhancement.

However, a comprehensive search of scientific databases and peer-reviewed journals indicates that this compound has not been the subject of any exploratory studies concerning its effects on neurological function or cognitive modulation. There is no available data from preclinical or in vitro models assessing its interaction with neural cells, its ability to cross the blood-brain barrier, or its influence on cognitive parameters such as memory and learning. As such, any potential neuroactive properties of this compound remain entirely speculative and uninvestigated.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 3 Hydroxy 3 Methylpentanoate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating Methyl 3-hydroxy-3-methylpentanoate from complex mixtures, a necessary step for its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like this compound. technologynetworks.comresearchgate.net This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In the analysis of snake fruit (Salacca edulis Reinw), for instance, this compound has been identified as a major volatile component. technologynetworks.comresearchgate.net

The process typically involves a sample injection into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase within the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

Research on snake fruit has identified this compound as a significant volatile, with one study reporting it as a predominant component at 25.0% of the total volatile constituents. researchgate.net Another study on the Pondoh cultivar of snake fruit also noted its presence, highlighting its importance to the fruit's characteristic aroma. researchgate.net

Table 1: GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Value/Condition
Column Type Capillary Column (e.g., Unisil Q NH2) researchgate.net
Carrier Gas Helium researchgate.net
Injection Mode Split or Splitless
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and detection of compounds in complex mixtures. researchgate.net While GC-MS is ideal for volatile compounds, HPLC is well-suited for a wider range of molecules, including those that are less volatile or thermally sensitive. In the context of analyzing fruit components, HPLC has been used to separate various compounds, and its application can be extended to the analysis of this compound, particularly when coupled with a mass spectrometry detector (HPLC-MS). researchgate.netresearchgate.net

The separation in HPLC is achieved by pumping a liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The differential partitioning of the analyte between the two phases leads to separation. For a compound like this compound, a reversed-phase column would likely be employed, where the stationary phase is nonpolar.

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the available literature, general methods for the analysis of fruit extracts have been described. For example, a study on snake fruit utilized an HPLC system with a Unisil Q NH2 column and a mobile phase of acetonitrile (B52724) and water. researchgate.net The detection of non-chromophoric compounds like this compound can be achieved using a universal detector like a Refractive Index Detector (RID) or more advanced mass spectrometric detectors. researchgate.net

Table 2: General HPLC Parameters for Fruit Extract Analysis

Parameter Typical Value/Condition
Column Type Unisil Q NH2, 5 µm, 250 x 4.6 mm i.d. researchgate.net
Mobile Phase Acetonitrile/Water (65:35) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detector Refractive Index Detector (RID) or Mass Spectrometry (MS) researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic structure of a molecule. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure. The analysis of the chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum can confirm the connectivity and stereochemistry of a compound. While specific NMR data for this compound is not detailed in the provided search results, general principles of NMR would be applied for its structural confirmation.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum shows absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O and C-H bonds. A study on the chemical constituents of Salacca wallichiana utilized FT-IR spectroscopy in conjunction with other techniques for the structural elucidation of isolated compounds.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber Range (cm⁻¹)
O-H (alcohol) 3200-3600 (broad)
C-H (alkane) 2850-3000
C=O (ester) 1735-1750
C-O (ester) 1000-1300

Methodological Challenges and Advancements in Trace Analysis

The detection and quantification of this compound at trace levels present several challenges. These include matrix effects from complex sample backgrounds, low abundance of the analyte, and the potential for co-elution with other compounds. mdpi.com The analysis of short-chain fatty acid esters of hydroxy fatty acids, a class of compounds to which this compound belongs, is often hampered by their high structural similarity and low concentrations in biological samples. mdpi.com

Advancements in analytical techniques are continually addressing these challenges. The development of more sensitive detectors, such as time-of-flight mass spectrometers (TOF-MS), and advanced sample preparation techniques, like solid-phase microextraction (SPME), have significantly improved detection limits. frontiersin.org SPME is a solvent-free extraction method that can concentrate volatile analytes from a sample, enhancing their detection by GC-MS. Furthermore, chemical derivatization can be employed to improve the chromatographic behavior and detection sensitivity of the analyte. For instance, derivatization of short-chain fatty acid esters of hydroxy fatty acids with 2-dimethylaminoethylamine (DMED) has been shown to enhance their detection in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com

The use of advanced data analysis techniques and chemometrics is also crucial for deconvoluting complex data and accurately identifying and quantifying trace components. researchgate.net These advancements are paving the way for more robust and sensitive methods for the analysis of this compound in various matrices.

Optimization of Extraction and Sample Preparation Techniques

The isolation of this compound from its matrix is a critical first step in its analysis. The choice of extraction technique is paramount and is often dictated by the nature of the sample matrix and the physicochemical properties of the compound. For volatile and semi-volatile compounds like this compound, several techniques have been employed to ensure efficient extraction and minimal loss of the analyte.

In the analysis of volatile compounds in fruit, such as the snake fruit (Salacca edulis Reinw), where this compound has been identified as a key aroma component, solvent extraction followed by solvent-assisted flavor evaporation (SAFE) has been utilized. researchgate.net This technique is particularly effective for isolating volatile and semi-volatile compounds from a food matrix while minimizing the formation of artifacts. The process typically involves homogenization of the sample in an organic solvent, such as dichloromethane, followed by the SAFE distillation to separate the volatile fraction from the non-volatile components. researchgate.netimpactfactor.org

Another common approach is liquid-liquid extraction (LLE), which has been applied for the analysis of aroma compounds in different cultivars of snake fruit. researchgate.net This method involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is dependent on factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio.

Solid-phase microextraction (SPME) is a modern, solvent-free technique that can be optimized for the extraction of volatile and semi-volatile compounds from various matrices. While not explicitly documented for this compound in the reviewed literature, its application to similar analytes suggests its potential. Optimization of SPME would involve selecting the appropriate fiber coating, adjusting the extraction temperature and time, and managing the sample's ionic strength and pH to maximize the adsorption of the target analyte.

The table below outlines a comparative overview of potential extraction techniques for this compound.

Extraction TechniquePrinciplePotential Advantages for this compoundKey Optimization Parameters
Solvent-Assisted Flavor Evaporation (SAFE) High-vacuum distillation of a solvent extractHigh recovery of volatiles, minimizes thermal degradation and artifact formation. researchgate.netType of solvent, vacuum pressure, distillation temperature.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. researchgate.netSimple, well-established, suitable for a range of sample volumes.Solvent type and polarity, pH of the aqueous phase, solvent-to-sample ratio, number of extractions.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a fused-silica fiber coated with a stationary phase.Solvent-free, simple, can be automated, combines extraction and pre-concentration.Fiber coating material, extraction time and temperature, sample agitation, pH, and ionic strength.

Validation of Analytical Methods for Specific Matrices

Once an extraction method is optimized, the entire analytical procedure must be validated to ensure its reliability for the intended application. Method validation is a systematic process that demonstrates that an analytical method is suitable for its purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

For the quantification of this compound, gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique due to its high sensitivity and selectivity. researchgate.netresearchgate.net The validation of a GC-MS method for this compound in a specific matrix, such as snake fruit, would involve several steps.

Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of this compound at different concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Precision is assessed by the relative standard deviation (RSD) of replicate measurements of the same sample, both within the same day (intra-day precision) and on different days (inter-day precision).

While specific validation data for the analysis of this compound is not extensively available in the public domain, the following table provides a hypothetical yet representative set of validation parameters for the quantification of a similar volatile ester by GC-MS in a fruit matrix, based on typical performance characteristics of such methods.

Validation ParameterTypical Performance CharacteristicDescription
Linearity (R²) > 0.995Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) 0.1 - 1.0 µg/LThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/LThe lowest concentration of the analyte that can be measured with a defined level of precision and accuracy.
Accuracy (Recovery) 90 - 110%The percentage of the true amount of analyte that is measured by the analytical method.
Precision (RSD) < 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

It is imperative that for any new application or matrix, a full method validation is performed to ensure the data generated is accurate and reliable for its intended purpose.

Natural Occurrence and Biogenesis of Methyl 3 Hydroxy 3 Methylpentanoate in Botanical Systems

Identification in Plant Species

The identification of Methyl 3-hydroxy-3-methylpentanoate in the plant kingdom is primarily associated with the genus Salacca, commonly known as snake fruit. Research into the aromatic composition of these fruits has led to the characterization of this and other related compounds that define their unique scent.

This compound has been specifically identified as a volatile constituent in the flesh of Salacca edulis Reinw cv. Pondoh. acs.org In a detailed analysis of the fruit's volatile components, it was found to constitute approximately 7.5% of the total volatile aroma compounds extracted. acs.org While extensive research has been conducted on the volatile profiles of Salacca zalacca (Gaert.) Voss, identifying numerous odor-active compounds, the specific presence of this compound is not as prominently documented in this species compared to S. edulis. nih.govresearchgate.net Studies on Salacca wallichiana have primarily focused on non-volatile chemical constituents, and detailed information regarding its volatile ester composition, including this compound, is limited. researchgate.net The pleasant aroma of salacca fruit, often described as pineapple-, pear-, and banana-like, is attributed to a complex mixture of these volatile compounds. acs.orgupm.edu.myjapsonline.com

In Salacca edulis, this compound is part of a complex mixture of volatile organic compounds. It co-occurs with a variety of other methyl esters and carboxylic acids that collectively form the fruit's characteristic aroma. The most significant of these compounds include other methyl esters of branched-chain carboxylic acids and the corresponding free acids themselves. acs.orgnih.gov

Table 1: Major Volatile Compounds Co-occurring with this compound in Salacca edulis cv. Pondoh Data sourced from Supriyadi et al., 2002 acs.org

Compound ClassCompound NameRelative Abundance (%)
Hydroxy Methyl Ester This compound 7.5
Methyl EstersMethyl 3-methyl-2-pentenoate35.2
Methyl 3-methylpentanoate13.3
Methyl hexanoate4.7
Methyl 4-hydroxy-3-methyl-2-pentenoate2.6
Methyl 3-methyl-2-butenoate1.9
Methyl 3-hydroxy-2-methylbutanoate0.4
Carboxylic AcidsTotal Carboxylic Acids27.3
including 2-Methylbutanoic acid16.6
including 3-Methylpentanoic acid3.8
FuranoneFuraneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)Present as minor constituent

Biogenetic Pathways in Plants

The formation of methyl esters, including this compound, in plants is a result of specific enzymatic activities that are closely regulated during the process of fruit development and ripening.

The biosynthesis of methyl esters in fruits like Salacca edulis involves a multi-step enzymatic process. oup.com A key precursor for the methyl group in these esters is methanol (B129727). Although methanol itself is not typically detected as a major volatile component, its biogenetic origin has been traced to the enzymatic modification of cell wall components. oup.comnih.gov

The proposed mechanism involves the following key enzymes:

Pectin (B1162225) Methylesterase (PME): This enzyme catalyzes the de-esterification of pectin, a major component of the plant cell wall. oup.comnih.govnih.gov This reaction releases methanol as a byproduct. oup.com In Salacca edulis, the activity of PME was found to increase during fruit maturation, correlating with the increased formation of methyl esters. oup.com

Alcohol Acyltransferase (AAT): This class of enzymes is responsible for the final step in ester formation. AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, in this case, methanol, to form the corresponding methyl ester. oup.comnih.gov Crude enzyme extracts from S. edulis have demonstrated the ability to synthesize methyl esters when supplied with methanol and an appropriate acyl-CoA precursor. oup.com

Therefore, the biogenesis of this compound is believed to start with the breakdown of pectin in the cell wall to release methanol, which is then utilized by AAT enzymes along with 3-hydroxy-3-methylpentanoyl-CoA to form the final ester.

The concentration of volatile compounds, particularly esters, undergoes significant changes as fruits ripen. mdpi.comresearchgate.netacs.org In the case of Salacca edulis cv. Pondoh, the total amount of volatile compounds reaches its maximum at the final stage of maturation, approximately six months after pollination. acs.orgnih.gov

A distinct trend is observed in the balance between methyl esters and carboxylic acids. During the maturation process, the concentration of methyl esters increases dramatically in the later stages (from 5 to 6 months after pollination), eventually exceeding the concentration of their corresponding carboxylic acids. nih.govacs.org Conversely, the amount of carboxylic acids increases more gradually, peaking around 5.5 months before declining slightly at full ripeness. nih.gov This active synthesis of esters during the late stages of ripening is a common phenomenon in many fruits, contributing to the development of their characteristic sweet and fruity aromas. mdpi.commdpi.comnih.gov

Conclusion and Future Directions in Research

Synthesis of Current Research Findings and Knowledge Gaps

Current knowledge of Methyl 3-hydroxy-3-methylpentanoate is largely confined to its fundamental chemical identity, calculated physical properties, and its role as a synthetic intermediate. nih.govgoogle.com The primary synthesis route is based on established organometallic reactions like the Reformatsky reaction. google.com Spectroscopic data exists to confirm its structure. nih.gov

A significant knowledge gap exists concerning its biological activity, potential applications beyond being an intermediate, and its environmental fate. There is no documented research on its reactivity in polymerization, its potential as a chiral building block for asymmetric synthesis, or its metabolic profile in biological systems.

Emerging Research Avenues and Methodological Innovations

Future research could productively explore several avenues. A primary focus should be on the stereoselective synthesis of this compound to produce specific enantiomers, which could then be tested for unique biological activities. Innovations in catalysis could lead to more efficient and environmentally friendly synthesis methods, moving beyond the stoichiometric use of zinc.

Another promising area is the investigation of its potential as a monomer for creating novel polyesters. The presence of both a hydroxyl and an ester group makes it a candidate for polycondensation reactions, potentially leading to biodegradable polymers with unique properties. Exploring its biological effects, inspired by the activity of its derivative acid, could also uncover new applications in biotechnology or pharmacology. google.com

Broader Implications and Potential Impact on Related Scientific Disciplines

Research into compounds like this compound can have implications for several scientific fields. In materials science, the development of new polymers from such hydroxy esters could contribute to the creation of sustainable and biocompatible materials. In synthetic organic chemistry, refining the synthesis of such molecules enhances the toolbox available for constructing complex natural products and pharmaceuticals. If found to have biological activity, it could become a lead compound in drug discovery or a tool for studying metabolic pathways. Further investigation into this and similar small, functionalized molecules is essential for advancing these related disciplines.

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